N-(2-Methoxyphenyl)-3-oxobutanamide

Description

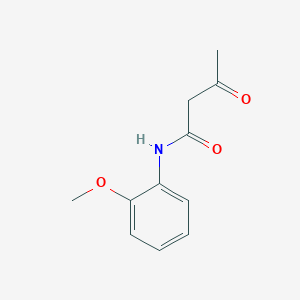

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8(13)7-11(14)12-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYRTDXOHQYZPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9026558 | |

| Record name | N-(2-Methoxyphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Butanamide, N-(2-methoxyphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

92-15-9 | |

| Record name | o-Acetoacetanisidide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoacet-o-anisidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-ACETOACETANISIDIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7563 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(2-methoxyphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2-Methoxyphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-methoxyacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-METHOXYACETOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VBR220ROM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-(2-Methoxyphenyl)-3-oxobutanamide CAS 92-15-9 properties

An In-depth Technical Guide to N-(2-Methoxyphenyl)-3-oxobutanamide (CAS 92-15-9)

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and potential biological activities of this compound, a significant chemical intermediate in the production of dyes and pigments and a subject of interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, also known as Acetoacet-o-anisidide, is a white crystalline solid at room temperature.[1][2] Its core chemical structure consists of a butanamide chain with an oxo group at the third position, substituted with a 2-methoxyphenyl group on the nitrogen atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 92-15-9 | [1][3] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1][3] |

| Molecular Weight | 207.23 g/mol | [1][3] |

| Melting Point | 85-87 °C | [4][5][6][7] |

| Boiling Point | 372.9 ± 22.0 °C at 760 mmHg (estimated) | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| LogP (Octanol/Water Partition Coefficient) | 0.75 | [4] |

| Log10WS (Water Solubility) | -2.10 (Crippen Calculated) | [8] |

| Physical Form | White crystalline solid | [1][2] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| InChI | 1S/C11H13NO3/c1-8(13)7-11(14)12-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,14) | [3][8] |

| InChIKey | KYYRTDXOHQYZPO-UHFFFAOYSA-N | [3][8] |

| SMILES | CC(=O)CC(=O)NC1=CC=CC=C1OC | [3] |

| Synonyms | Acetoacet-o-anisidide, o-Acetoacetanisidide, N-Acetoacetyl-o-anisidine | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of this compound. While specific experimental spectra are not widely published in open literature, theoretical predictions and data from similar compounds provide a reliable profile.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group, the methylene group, and the methyl group. The chemical shifts would be influenced by the electronic environment of each proton.

13C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon framework of the molecule. A reference to an available 13C NMR spectrum can be found in the PubChem database.[3]

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands that confirm its functional groups.[1] Key expected peaks include:

-

N-H Stretching: A moderate to strong band around 3200-3400 cm⁻¹.[1]

-

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[1]

-

C=O Stretching (Amide and Ketone): Strong absorption bands for the amide and ketone carbonyl groups are expected in the region of 1650-1720 cm⁻¹. An ATR-IR spectrum is available in the PubChem database.[3]

Mass Spectrometry

Mass spectrometry data, including GC-MS, is available for this compound, confirming its molecular weight.[3][8]

Synthesis

The most common method for synthesizing this compound is the acid-catalyzed condensation of 2-methoxyaniline with a β-keto-ester, typically ethyl acetoacetate.[1]

Experimental Protocol: Acid-Catalyzed Condensation

This protocol is a representative procedure based on established methods for the synthesis of acetoacetanilide derivatives.[1]

Materials:

-

2-Methoxyaniline

-

Ethyl acetoacetate

-

Acid catalyst (e.g., Hydrochloric acid or Sulfuric acid)[1]

-

Solvent (e.g., Ethanol or Methanol)[1]

Procedure:

-

Dissolve 2-methoxyaniline in the chosen alcohol solvent in a reaction flask.

-

Add an equimolar amount of ethyl acetoacetate to the solution.

-

Add a catalytic amount of a strong acid (e.g., 0.5–1.0 M HCl or H₂SO₄).[1]

-

Heat the reaction mixture to reflux (typically 78–100°C) for 4–8 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain pure this compound.[1]

References

- 1. This compound | 92-15-9 | Benchchem [benchchem.com]

- 2. 92-15-9|this compound|BLD Pharm [bldpharm.com]

- 3. Acetoacet-o-anisidide | C11H13NO3 | CID 7078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. This compound [synhet.com]

- 6. 92-15-9|this compound| Ambeed [ambeed.com]

- 7. CAS RN 92-15-9 | Fisher Scientific [fishersci.ca]

- 8. Butanamide, N-(2-methoxyphenyl)-3-oxo- [webbook.nist.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of N-(2-Methoxyphenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of N-(2-Methoxyphenyl)-3-oxobutanamide, a key intermediate in organic synthesis. This document details the available data on its physical and spectral properties, outlines experimental protocols for their determination, and presents a detailed synthesis method.

Core Physicochemical Properties

This compound, with the CAS number 92-15-9, possesses the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol .[1] While some sources describe it as a white crystalline solid, others list its physical form as a liquid, indicating that its physical state at room temperature may depend on its purity. For the purpose of this guide, we will consider both possibilities and provide relevant data where available.

Below is a summary of its key identifiers and predicted physicochemical properties.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 92-15-9 | [1] |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| Monoisotopic Mass | 207.08954 Da | [2] |

| Predicted XlogP | 1.5 | [2] |

| Predicted Hydrogen Bond Donor Count | 1 | |

| Predicted Hydrogen Bond Acceptor Count | 3 | |

| Predicted Rotatable Bond Count | 3 | |

| Predicted Topological Polar Surface Area | 65.5 Ų |

Synthesis of this compound

The most common and established method for the synthesis of this compound is the condensation reaction between 2-methoxyaniline and a β-keto-ester, such as ethyl acetoacetate.[1] This reaction is typically carried out under reflux conditions.[1]

Experimental Protocol: Synthesis via Condensation

Materials:

-

2-Methoxyaniline

-

Ethyl acetoacetate

-

Toluene (or another suitable solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-methoxyaniline and ethyl acetoacetate in toluene.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The solvent is then removed under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield this compound.

Spectral Characteristics

The structural elucidation of this compound relies on various spectroscopic techniques. The expected spectral data are summarized below.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group protons, the methylene protons of the butanamide chain, and the terminal methyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and amide groups, the aromatic carbons (with distinct signals due to the methoxy substituent), the methoxy carbon, the methylene carbon, and the methyl carbon.[1] |

| FTIR (cm⁻¹) | - N-H stretching (amide): ~3200-3400- C=O stretching (ketone): ~1725- C=O stretching (amide): ~1660- Aromatic C-H stretching: ~3000-3100- Aliphatic C-H stretching: ~2850-2960- C-O-C stretching (ether): ~1250 |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 207, along with characteristic fragmentation patterns. |

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet (for a solid) or as a thin film on a salt plate (for a liquid).

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable method, such as electron ionization (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate a mass spectrum, which shows the relative abundance of each ion.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly linking this compound to specific biological signaling pathways. However, the butanamide core is found in various molecules with biological activities, including potential anti-inflammatory and anticancer properties.[1] Derivatives of this compound are used in the synthesis of pigments.[1] Further research is required to elucidate the specific molecular targets and mechanisms of action of this compound.

Conclusion

This technical guide has summarized the key physicochemical characteristics of this compound based on currently available data. While predicted spectral and physical properties provide a good foundation, further experimental validation is necessary to establish a definitive profile for this compound. The provided synthesis and analytical protocols offer a starting point for researchers working with this important chemical intermediate. Future studies are encouraged to explore its biological activities and potential involvement in cellular signaling pathways.

References

An In-depth Technical Guide to N-(2-Methoxyphenyl)-3-oxobutanamide and its Isomers for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-Methoxyphenyl)-3-oxobutanamide, its structural isomers, and their chemical properties. This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound and its related structures.

Structural Formula and Isomers

This compound is an organic compound belonging to the class of acetoacetanilides. Its structure consists of a methoxy-substituted phenyl ring attached to an amide group, which is in turn linked to a 3-oxobutanamide chain. The position of the methoxy group on the phenyl ring gives rise to three positional isomers:

-

This compound (ortho-isomer)

-

N-(3-Methoxyphenyl)-3-oxobutanamide (meta-isomer)

-

N-(4-Methoxyphenyl)-3-oxobutanamide (para-isomer)

The structural formula for this compound is as follows:

Molecular Formula: C₁₁H₁₃NO₃[1]

Chemical Structure:

The location of the methoxy group significantly influences the electronic and steric properties of the molecule, which can affect its reactivity, physicochemical properties, and biological activity.[1]

Physicochemical Properties

The physicochemical properties of the N-(Methoxyphenyl)-3-oxobutanamide isomers are summarized in the table below. These properties are crucial for understanding the behavior of these compounds in various chemical and biological systems.

| Property | This compound | N-(3-Methoxyphenyl)-3-oxobutanamide | N-(4-Methoxyphenyl)-3-oxobutanamide |

| CAS Number | 92-15-9[1] | 5437-99-0 | 5437-98-9[2] |

| Molecular Weight ( g/mol ) | 207.23[1] | 207.23 | 207.23[2] |

| Melting Point (°C) | 85-88 | Data not available | 118-121 |

| Boiling Point (°C) | Data not available | Data not available | Data not available |

| Calculated logP | 1.5[3] | 1.5 | 1.5[2] |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

| Physical Form | White crystalline solid[1] | Solid | Solid |

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, N-(Methoxyphenyl)-3-oxobutanamides exist as an equilibrium mixture of keto and enol tautomers. This tautomerism involves the migration of a proton and the shifting of a double bond.

The equilibrium between the keto and enol forms is influenced by several factors, including the solvent, temperature, and the electronic effects of substituents on the aromatic ring. In non-polar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond. Conversely, polar solvents can stabilize the more polar keto form. NMR spectroscopy is a primary technique used to study and quantify the ratio of keto and enol tautomers in solution.

Experimental Protocols: Synthesis of N-(Methoxyphenyl)-3-oxobutanamide Isomers

The most common method for synthesizing N-aryl-3-oxobutanamides is the condensation of an aniline derivative with a β-keto-ester, such as ethyl acetoacetate.[1]

General Synthesis Protocol

Materials:

-

Appropriate methoxyaniline isomer (2-methoxyaniline, 3-methoxyaniline, or 4-methoxyaniline)

-

Ethyl acetoacetate

-

Ethanol or methanol (solvent)[1]

-

Acid catalyst (e.g., Hydrochloric acid or Sulfuric acid)[1]

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the methoxyaniline isomer in ethanol.

-

Add an equimolar amount of ethyl acetoacetate to the solution.

-

Add a catalytic amount of a strong acid.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add sodium bicarbonate solution to neutralize the acid catalyst until the effervescence ceases.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent in vacuo to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(methoxyphenyl)-3-oxobutanamide.

Role as a Synthetic Precursor: A Workflow Example

This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds, such as cinnolines, which are of interest in medicinal chemistry.[1][4] The following diagram illustrates a general synthetic workflow starting from this compound.

References

- 1. This compound | 92-15-9 | Benchchem [benchchem.com]

- 2. 4'-Methoxyacetoacetanilide | C11H13NO3 | CID 21576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - N-(4-methoxyphenyl)-3-oxobutanamide (C11H13NO3) [pubchemlite.lcsb.uni.lu]

- 4. Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science [eurekaselect.com]

Navigating the Physicochemical Landscape of N-(2-Methoxyphenyl)-3-oxobutanamide: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of N-(2-Methoxyphenyl)-3-oxobutanamide, a key intermediate in various synthetic pathways.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive overview of the compound's behavior in common laboratory solvents and under various storage conditions. While specific experimental data for this compound is not extensively published, this guide outlines the predicted physicochemical properties based on its structural characteristics and provides detailed protocols for empirical determination.

Core Compound Characteristics

This compound possesses a molecular structure characterized by a methoxy-substituted phenyl ring, an amide linkage, and a β-dicarbonyl moiety. These functional groups dictate its polarity, hydrogen bonding capabilities, and reactivity, which in turn govern its solubility and stability profiles. The presence of both hydrogen bond donors (N-H) and acceptors (C=O, O-CH3) suggests a degree of solubility in polar solvents.[2] However, the aromatic ring and hydrocarbon backbone contribute to its nonpolar character, indicating potential solubility in less polar organic solvents as well.

Predicted Solubility Profile

The solubility of this compound is anticipated to vary across a spectrum of common laboratory solvents. The following table summarizes the predicted solubility based on the principle of "like dissolves like" and the compound's structural features.

| Solvent Class | Common Examples | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The amide and ketone groups can form hydrogen bonds with protic solvents. However, the nonpolar aromatic ring and alkyl chain may limit extensive solubility, particularly in water.[2][3] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors and have dipole moments that can solvate the polar functional groups of the compound without the competing hydrogen bond network present in protic solvents. |

| Nonpolar | Hexane, Toluene, Dichloromethane | Low to Moderate | The aromatic ring and alkyl portions of the molecule will interact favorably with nonpolar solvents. However, the polar amide and ketone functionalities will limit high solubility.[4] |

| Aqueous Acidic | Dilute HCl | Likely Insoluble | The amide group is generally not basic enough to be protonated by dilute mineral acids.[5] |

| Aqueous Basic | Dilute NaOH | Potentially Increased Solubility | The methylene protons alpha to the two carbonyl groups are weakly acidic and may be deprotonated by a strong base, forming a more soluble enolate salt.[5] |

Stability Considerations

The stability of this compound is primarily influenced by its β-keto amide functional group. This moiety is susceptible to certain degradation pathways under specific conditions.

Hydrolytic Stability:

-

Acidic Conditions: In the presence of strong acids and heat, the amide bond can undergo hydrolysis to yield 2-methoxyaniline and 3-oxobutanoic acid. The latter is a β-keto acid and is prone to decarboxylation.

-

Basic Conditions: Under basic conditions, saponification of the amide can occur, also leading to 2-methoxyaniline and the salt of 3-oxobutanoic acid.

Thermal Stability:

-

As a β-dicarbonyl compound, this compound may be susceptible to thermal decomposition. While the amide is generally more stable than an ester, elevated temperatures could potentially lead to degradation.

Photostability:

-

The presence of the aromatic ring suggests that the compound may absorb UV light, potentially leading to photodegradation over time with prolonged exposure.

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following experimental protocols are recommended.

Protocol 1: Determination of Qualitative Solubility

This protocol provides a straightforward method to assess the solubility of the compound in various solvents.

Materials:

-

This compound

-

A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, hexane, toluene, dichloromethane, 5% HCl, 5% NaOH)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution. Classify the solubility as:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: The solid appears largely unchanged.

-

-

Record the observations for each solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Chosen solvent(s)

-

Scintillation vials or other sealable containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve using the HPLC or UV-Vis spectrophotometer.

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it on the orbital shaker at a constant temperature (e.g., 25 °C).

-

Shake the mixture for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

Allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution as necessary to fall within the range of the calibration curve.

-

Analyze the diluted solution by HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Protocol 3: Stability Assessment in Solution

This protocol evaluates the stability of the compound in a given solvent under specified conditions over time.

Materials:

-

This compound

-

Chosen solvent(s)

-

Vials (clear and amber to test for photostability)

-

Temperature-controlled chambers (e.g., incubators, refrigerators)

-

HPLC system with a suitable detector

Procedure:

-

Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Aliquot the stock solution into several vials.

-

Store the vials under different conditions to be tested (e.g., refrigerated at 2-8 °C, at room temperature ~25 °C, and at an elevated temperature such as 40 °C). To assess photostability, expose a set of clear vials to a controlled light source while keeping a parallel set in amber vials protected from light.

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each storage condition.

-

Analyze the sample by HPLC.

-

Compare the peak area of the parent compound to the initial (time 0) sample. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

-

Calculate the percentage of the compound remaining at each time point.

Data Presentation

Quantitative data from the experimental protocols should be summarized in clearly structured tables for easy comparison.

Table 1: Quantitative Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Water | [Experimental Value] | [Experimental Value] |

| Methanol | [Experimental Value] | [Experimental Value] |

| Ethanol | [Experimental Value] | [Experimental Value] |

| Acetone | [Experimental Value] | [Experimental Value] |

| Dichloromethane | [Experimental Value] | [Experimental Value] |

| Toluene | [Experimental Value] | [Experimental Value] |

| Hexane | [Experimental Value] | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | [Experimental Value] | [Experimental Value] |

Table 2: Stability of this compound in Methanol

| Storage Condition | Time Point | % Remaining of Initial Concentration | Observations (e.g., new peaks) |

| 2-8 °C, Protected from Light | 24 hours | [Experimental Value]% | [Observation] |

| 72 hours | [Experimental Value]% | [Observation] | |

| 1 week | [Experimental Value]% | [Observation] | |

| 25 °C, Protected from Light | 24 hours | [Experimental Value]% | [Observation] |

| 72 hours | [Experimental Value]% | [Observation] | |

| 1 week | [Experimental Value]% | [Observation] | |

| 40 °C, Protected from Light | 24 hours | [Experimental Value]% | [Observation] |

| 72 hours | [Experimental Value]% | [Observation] | |

| 1 week | [Experimental Value]% | [Observation] | |

| 25 °C, Exposed to Light | 24 hours | [Experimental Value]% | [Observation] |

| 72 hours | [Experimental Value]% | [Observation] | |

| 1 week | [Experimental Value]% | [Observation] |

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination.

References

An In-depth Technical Review of N-(2-Methoxyphenyl)-3-oxobutanamide Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Methoxyphenyl)-3-oxobutanamide, a member of the β-ketoamide class of organic compounds, serves as a versatile scaffold in synthetic chemistry and has garnered interest for its potential biological activities. Its chemical structure, featuring a reactive β-dicarbonyl moiety and a substituted aromatic ring, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and other functionalized molecules. This technical guide provides a comprehensive review of the existing research on this compound, focusing on its synthesis, and exploring the biological activities of its derivatives, including antibacterial, anti-inflammatory, and anticancer properties. While direct biological data on the parent compound is limited, this review collates available quantitative data on its analogues to provide a basis for future research and drug discovery efforts.

Chemical Synthesis

The primary and most common method for the synthesis of this compound is the condensation reaction between 2-methoxyaniline and a β-keto-ester, typically ethyl acetoacetate. This reaction is often catalyzed by an acid.

A general workflow for the synthesis is outlined below:

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

-

2-Methoxyaniline

-

Ethyl acetoacetate

-

Ethanol (or other suitable solvent)

-

Concentrated Hydrochloric Acid (or other acid catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Solvents for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

Dissolve 2-methoxyaniline in ethanol in a round-bottom flask.

-

Add a catalytic amount of concentrated hydrochloric acid to the solution.

-

Add ethyl acetoacetate to the reaction mixture.

-

Reflux the mixture for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.

Biological Activities of this compound Derivatives

Direct research on the biological activities of this compound is not extensively documented in publicly available literature. However, studies on its structurally related derivatives have revealed promising antibacterial, anti-inflammatory, and anticancer properties.

Antibacterial Activity

Derivatives of 3-oxobutanamide have been investigated for their antibacterial potential. A notable study focused on 2-benzylidene-3-oxobutanamide derivatives, which share the core 3-oxobutanamide scaffold.

Table 1: Minimum Inhibitory Concentrations (MIC) of 2-Benzylidene-3-oxobutanamide Derivatives

| Compound | Derivative | Bacterial Strain | MIC (µg/mL) |

| 1 | (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | 2 |

| 1 | (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Acinetobacter baumannii (MDR) | 16 |

| 2 | (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | 2 |

Data extracted from a study on 2-benzylidene-3-oxobutanamide derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the compounds is typically determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Acinetobacter baumannii)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., vancomycin for MRSA)

-

Negative control (broth with solvent)

Procedure:

-

Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

-

Perform serial two-fold dilutions of the test compounds in MHB in the 96-well plates.

-

Add the standardized bacterial inoculum to each well.

-

Include positive and negative controls in separate wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

A hypothetical signaling pathway illustrating a potential anti-inflammatory mechanism is presented below. This is a generalized pathway and has not been specifically validated for this compound.

Caption: Hypothetical anti-inflammatory signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (General)

A common method to assess anti-inflammatory potential is to measure the inhibition of cyclooxygenase (COX) enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Test compound

-

Positive control (e.g., indomethacin)

-

Assay buffer

-

Detection reagent (e.g., for measuring prostaglandin E2)

Procedure:

-

Pre-incubate the COX enzyme with the test compound or vehicle control.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time at a controlled temperature.

-

Stop the reaction.

-

Measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA).

-

Calculate the percentage of inhibition of COX activity by the test compound compared to the vehicle control.

Anticancer Activity

Preliminary research suggests that the 3-oxobutanamide scaffold may be a promising starting point for the development of anticancer agents. Studies on fused pyrimidine derivatives, which can be synthesized from related starting materials, have shown significant activity against cancer cell lines.

Table 2: Anticancer Activity of Related Heterocyclic Compounds

| Compound Class | Cell Line | Activity Metric | Value |

| Fused Pyrimidines | MCF-7 (Breast Cancer) | IC50 | Data not specified in available abstracts, but noted as significant. |

This table is illustrative and highlights the potential of the broader chemical class. Specific IC50 values for this compound are not available in the reviewed literature.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound dissolved in DMSO

-

MTT solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Positive control (e.g., doxorubicin)

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound is a readily synthesizable compound that holds potential as a building block for the development of novel therapeutic agents. While direct evidence of its biological efficacy is currently sparse, the demonstrated antibacterial, anti-inflammatory, and anticancer activities of its derivatives underscore the importance of the 3-oxobutanamide scaffold in medicinal chemistry.

Future research should focus on a systematic evaluation of this compound itself in a battery of biological assays to establish its intrinsic activity. Structure-activity relationship (SAR) studies, involving the synthesis and screening of a library of analogues with modifications on both the phenyl ring and the butanamide chain, will be crucial for identifying lead compounds with enhanced potency and selectivity. Furthermore, elucidation of the precise molecular targets and mechanisms of action will be essential for the rational design of next-generation drug candidates based on this promising chemical scaffold.

Spectroscopic Profile of N-(2-Methoxyphenyl)-3-oxobutanamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-Methoxyphenyl)-3-oxobutanamide, a key chemical intermediate. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to facilitate structural elucidation, purity assessment, and quality control. While a complete set of experimentally validated spectra from a single source is not publicly available, this document compiles predicted data and established methodologies for analogous compounds to offer a reliable spectroscopic profile.

Chemical Structure and Functional Groups

The structure of this compound comprises several key functional groups that give rise to its characteristic spectroscopic signatures. The diagram below highlights the amide, keto, aryl, and methoxy moieties, which are central to the interpretation of its NMR, IR, and MS spectra.

Caption: Chemical structure of this compound with key functional groups highlighted.

Spectroscopic Data Summary

The following tables present a consolidated view of the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assigned Protons |

| ~10.2 | Singlet | 1H | N-H (amide) |

| 8.2 - 6.8 | Multiplet | 4H | Ar-H (aromatic) |

| ~3.9 | Singlet | 3H | O-CH₃ (methoxy) |

| ~3.6 | Singlet | 2H | -CO-CH₂ -CO- (methylene) |

| ~2.3 | Singlet | 3H | -CO-CH₃ (methyl) |

| Disclaimer: These are predicted chemical shifts. Actual experimental values may vary based on solvent and other experimental parameters. |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assigned Carbon |

| ~204 | C =O (ketone) |

| ~164 | C =O (amide) |

| ~148 | Ar-C (C-O) |

| ~127 | Ar-C (C-N) |

| ~124 | Ar-CH |

| ~121 | Ar-CH |

| ~120 | Ar-CH |

| ~111 | Ar-CH |

| ~56 | O-CH₃ |

| ~50 | -CO-CH₂ -CO- |

| ~30 | -CO-CH₃ |

| Disclaimer: These are predicted chemical shifts and are subject to experimental variations. |

Table 3: Expected Infrared (IR) Spectroscopy Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3200 | N-H Stretch | Secondary Amide |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic |

| ~1720 | C=O Stretch | Ketone |

| ~1660 | C=O Stretch | Amide I |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1540 | N-H Bend | Amide II |

| ~1250 | C-O Stretch | Aryl Ether |

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 208.09682 |

| [M+Na]⁺ | 230.07876 |

| [M-H]⁻ | 206.08226 |

| Source: Predicted data based on the molecular formula C₁₁H₁₃NO₃.[1] |

Experimental Protocols

The following are representative experimental procedures for acquiring spectroscopic data for this compound, based on standard laboratory practices for similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy A solution of this compound (10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.6 mL) is prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. For ¹H NMR, typically 16 to 32 scans are acquired with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled experiment is performed with 1024 to 4096 scans and a relaxation delay of 2 seconds. Chemical shifts are referenced to the residual solvent signal.

Infrared (IR) Spectroscopy The IR spectrum is typically recorded using a Fourier-transform infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and the spectrum is acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS) High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or after separation by ultra-high-performance liquid chromatography (UPLC). Data is acquired in both positive and negative ion modes to observe different adduct ions.

Visualizations

Workflow for Spectroscopic Analysis

The diagram below outlines the standard workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis of a synthesized compound.

References

Methodological & Application

Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide from 2-methoxyaniline. Two primary synthetic routes are outlined: the acetoacetylation of 2-methoxyaniline with diketene and the condensation reaction with ethyl acetoacetate. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound, this compound, is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | [1] |

| Physical Form | Liquid | |

| CAS Number | 92-15-9 | [1] |

Experimental Protocols

Two effective methods for the synthesis of this compound are detailed below.

Protocol 1: Acetoacetylation using Diketene

This method offers a mild and efficient route for the synthesis of this compound. The reaction proceeds via the nucleophilic attack of the amino group of 2-methoxyaniline on the diketene molecule.[1]

Materials:

-

2-Methoxyaniline

-

Diketene

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxyaniline (1.0 eq) in dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add diketene (1.0 eq) dropwise to the cooled solution over a period of 30 minutes, maintaining the temperature between 0 and 25°C.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Protocol 2: Condensation with Ethyl Acetoacetate

A widely employed method for the synthesis of N-aryl acetoacetamides involves the condensation of an aniline derivative with ethyl acetoacetate.[1] This reaction can be performed with or without a catalyst and can be driven by conventional heating or microwave irradiation. An acid-catalyzed variation is also common.

Materials:

-

2-Methoxyaniline

-

Ethyl acetoacetate

-

Potassium tert-butoxide (catalyst, optional)

-

Ethanol (solvent)

-

Dry ether

-

Standard laboratory glassware for reflux

Procedure:

-

In a round-bottom flask, combine 2-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.0-1.2 eq).

-

Add a catalytic amount of potassium tert-butoxide (optional).

-

Heat the mixture under reflux for 4-8 hours. The reaction can be monitored by TLC.[1][2]

-

After the reaction is complete, cool the mixture to room temperature.

-

Triturate the residue with dry ether to induce precipitation of the product.

-

Filter the solid product and wash with small portions of cold, dry ether.

-

Purify the product by recrystallization from aqueous ethanol to yield colorless crystals of this compound.[2]

Spectroscopic Data

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) |

| Amide (NH) | ~9.0 - 10.0 |

| Aromatic (Ar-H) | ~6.8 - 8.0 |

| Methoxy (OCH₃) | ~3.8 |

| Methylene (CH₂) | ~3.5 |

| Methyl (CH₃) | ~2.2 |

It is important to note that actual experimental values may vary depending on the solvent and other experimental conditions. Researchers are advised to perform their own spectral analysis for product characterization.

References

Application Notes and Protocols for the Synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide, a valuable intermediate in the synthesis of various heterocyclic compounds and biologically active molecules.[1][2] Two primary synthetic routes are presented: the acid-catalyzed condensation of 2-methoxyaniline with ethyl acetoacetate and the acetoacetylation of 2-methoxyaniline using diketene. This guide includes in-depth reaction mechanisms, step-by-step experimental protocols, and comprehensive data tables for easy comparison of the two methods.

Introduction

This compound, also known as acetoacet-o-anisidide, is a key building block in organic synthesis. Its utility stems from the presence of multiple functional groups that allow for a variety of chemical transformations, making it a versatile precursor for the synthesis of pharmaceuticals and agrochemicals.[1] The methoxy group on the phenyl ring and the reactive β-dicarbonyl moiety make it particularly useful in multicomponent reactions for the construction of diverse heterocyclic scaffolds.[1] This document outlines two common and effective methods for its preparation.

Detailed Mechanism of Acetoacetylation

The synthesis of this compound is achieved through the acetoacetylation of 2-methoxyaniline. This can be accomplished via two primary pathways, each with a distinct mechanism.

Method 1: Acid-Catalyzed Condensation with Ethyl Acetoacetate

This widely employed method involves the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid.[1] The reaction proceeds through a nucleophilic acyl substitution mechanism.

Mechanism:

-

Protonation of the Ester: The acid catalyst protonates the carbonyl oxygen of the ester group of ethyl acetoacetate, increasing its electrophilicity.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methoxyaniline attacks the activated carbonyl carbon of the protonated ethyl acetoacetate, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen atom to the ethoxy group, making it a better leaving group (ethanol).

-

Elimination of Ethanol: The tetrahedral intermediate collapses, leading to the elimination of ethanol and the formation of a protonated amide.

-

Deprotonation: A base (e.g., water or another molecule of 2-methoxyaniline) removes the proton from the nitrogen atom to yield the final product, this compound, and regenerates the acid catalyst.

Figure 1: Mechanism of acid-catalyzed acetoacetylation.

Method 2: Acetoacetylation with Diketene

A highly efficient and milder alternative involves the use of diketene as the acylating agent.[1] This reaction typically proceeds under neutral conditions and at lower temperatures.

Mechanism:

-

Nucleophilic Attack: The amino group of 2-methoxyaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of the β-lactone ring in diketene.

-

Ring Opening: This attack leads to the opening of the strained four-membered ring, forming an enolate intermediate.

-

Tautomerization: The enolate intermediate undergoes rapid tautomerization to the more stable keto form, yielding the final product, this compound.

Figure 2: Mechanism of acetoacetylation with diketene.

Experimental Protocols

The following are detailed protocols for the synthesis of this compound.

Protocol 1: Synthesis via Acid-Catalyzed Condensation with Ethyl Acetoacetate

This protocol is adapted from general procedures for the synthesis of N-aryl acetoacetamides.[2]

Materials:

-

2-Methoxyaniline

-

Ethyl acetoacetate

-

Potassium tert-butoxide (catalytic amount)

-

Anhydrous ethanol

-

Dry ether

Procedure:

-

In a 250 mL round-bottom flask, combine 2-methoxyaniline and ethyl acetoacetate.

-

Add a catalytic amount of potassium tert-butoxide to the mixture.

-

Heat the reaction mixture under reflux for 1-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Triturate the residue with dry ether.

-

Filter the solid product and wash it with small portions of dry ether.

-

Purify the crude product by recrystallization from aqueous ethanol to obtain a colorless crystalline solid.

Protocol 2: Synthesis via Acetoacetylation with Diketene

This protocol is based on a general and efficient method for the acetoacetylation of anilines.[1]

Materials:

-

2-Methoxyaniline

-

Diketene

-

Dichloromethane

Procedure:

-

Dissolve 2-methoxyaniline in dichloromethane in a reaction flask equipped with a dropping funnel and a stirrer.

-

Cool the solution to 0°C using an ice bath.

-

Add diketene dropwise to the stirred solution while maintaining the temperature between 0 and 25°C.

-

Monitor the reaction progress using TLC.

-

Upon completion, wash the reaction mixture with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent such as an ethanol/water mixture to obtain the pure this compound.

Data Presentation

The following tables summarize the reaction conditions and expected outcomes for the two synthetic methods.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Method 1: Ethyl Acetoacetate | Method 2: Diketene |

| Acylating Agent | Ethyl acetoacetate | Diketene |

| Catalyst | Acid (e.g., HCl, H₂SO₄) or Base (e.g., Potassium tert-butoxide) | None required |

| Solvent | Ethanol, Methanol, or solvent-free | Dichloromethane |

| Temperature | Reflux (78-100°C) | 0-25°C |

| Reaction Time | 1-10 hours | Typically shorter, monitored by TLC |

| Yield | Good | Good to Excellent |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 85-88 °C |

| ¹H NMR (Predicted) | δ (ppm): 8.5-9.5 (s, 1H, NH), 6.8-8.2 (m, 4H, Ar-H), 3.9 (s, 3H, OCH₃), 3.5 (s, 2H, CH₂), 2.3 (s, 3H, CH₃)[1] |

| IR (Predicted, cm⁻¹) | 3200-3400 (N-H stretch), >3000 (Aromatic C-H stretch), <3000 (Aliphatic C-H stretch), ~1700 (C=O ketone stretch), ~1650 (C=O amide stretch)[1] |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Figure 3: General experimental workflow.

Conclusion

Both the acid-catalyzed condensation with ethyl acetoacetate and the acetoacetylation with diketene are effective methods for the synthesis of this compound. The diketene method offers the advantages of milder reaction conditions and often higher yields, making it a preferable choice for many applications. The choice of method may depend on the availability of reagents, desired scale of the reaction, and specific laboratory capabilities. The protocols and data provided in this document serve as a comprehensive guide for researchers in the successful synthesis and characterization of this important chemical intermediate.

References

Application Notes and Protocols: N-(2-Methoxyphenyl)-3-oxobutanamide in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(2-Methoxyphenyl)-3-oxobutanamide as a versatile building block in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The protocols and data presented herein are designed to guide researchers in the efficient construction of complex molecules with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound belongs to the class of β-ketoamides, which are highly valuable precursors in organic synthesis.[1][2] The presence of active methylene and dual carbonyl groups allows for a variety of chemical transformations, making it an ideal candidate for MCRs.[2] Multicomponent reactions, by combining three or more reactants in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. This document focuses on the application of this compound in two of the most prominent MCRs: the Biginelli and Hantzsch reactions, leading to the formation of dihydropyrimidinones and dihydropyridines, respectively. These heterocyclic cores are prevalent in a wide range of biologically active compounds.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound (in this case, this compound), and urea or thiourea. This reaction is typically acid-catalyzed and provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds known for their therapeutic potential. While the classic Biginelli protocol often suffers from low yields, modern modifications have significantly improved its efficiency.

General Reaction Scheme:

A mixture of an aromatic aldehyde, this compound, and urea (or thiourea) is heated in the presence of a catalyst to yield the corresponding dihydropyrimidinone.

Diagram of the Biginelli Reaction Workflow

Caption: General experimental workflow for the Biginelli reaction.

Experimental Protocol (Representative)

This protocol is a general guideline based on established procedures for the Biginelli reaction.[1]

-

Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (10 mmol), this compound (10 mmol), urea (15 mmol), and a catalytic amount of a suitable catalyst (e.g., benzyltriethylammonium chloride, 10 mol%).[1]

-

Reaction Conditions: Heat the reaction mixture under solvent-free conditions at 100°C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice (30 g).

-

Isolation: Stir the mixture for 5-10 minutes until a solid precipitate forms. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.

Quantitative Data (Representative)

The following table summarizes representative yields for the Biginelli reaction with various aromatic aldehydes, adapted from similar reactions.[1]

| Entry | Aldehyde | Catalyst | Time (h) | Yield (%) |

| 1 | 4-Methoxybenzaldehyde | Benzyltriethylammonium chloride | 2.5 | 92 |

| 2 | 4-Chlorobenzaldehyde | Benzyltriethylammonium chloride | 3.0 | 95 |

| 3 | 4-Nitrobenzaldehyde | Benzyltriethylammonium chloride | 2.0 | 90 |

| 4 | Benzaldehyde | Benzyltriethylammonium chloride | 3.5 | 88 |

Hantzsch Reaction: Synthesis of Dihydropyridines

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester (or in this case, a β-ketoamide like this compound), and an ammonia source. This reaction provides access to 1,4-dihydropyridines (DHPs), a privileged scaffold in medicinal chemistry, most notably as calcium channel blockers.

General Reaction Scheme:

An aromatic aldehyde reacts with two equivalents of this compound and a source of ammonia (e.g., ammonium acetate or ammonium hydroxide) in a suitable solvent, typically under reflux, to yield the corresponding 1,4-dihydropyridine.

Diagram of the Hantzsch Reaction Mechanism

Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.

Experimental Protocol (Representative)

This protocol is a general procedure based on established Hantzsch syntheses.[3]

-

Reaction Setup: To a solution of the aromatic aldehyde (10 mmol) in a suitable solvent such as isopropanol or ethanol (50 mL), add this compound (20 mmol) and ammonium acetate (15 mmol).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for the required time (typically 4-12 hours), monitoring by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature.

-

Isolation: If a precipitate forms, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1,4-dihydropyridine.

Quantitative Data (Representative)

The following table presents representative yields for the Hantzsch reaction with various aromatic aldehydes, based on analogous syntheses.[3]

| Entry | Aldehyde | Solvent | Time (h) | Yield (%) |

| 1 | 4-Methoxybenzaldehyde | Isopropanol | 8 | 85 |

| 2 | 3-Methoxybenzaldehyde | Isopropanol | 10 | 82 |

| 3 | 4-Chlorobenzaldehyde | Ethanol | 12 | 78 |

| 4 | Benzaldehyde | Ethanol | 12 | 75 |

Conclusion

This compound is a highly effective and versatile substrate for multicomponent reactions, enabling the efficient synthesis of medicinally relevant heterocyclic compounds such as dihydropyrimidinones and dihydropyridines. The protocols and data provided serve as a practical guide for researchers to explore the synthetic potential of this valuable building block in the development of novel chemical entities for drug discovery programs. The operational simplicity and high yields of these one-pot procedures make them attractive for the construction of compound libraries for high-throughput screening.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. researchgate.net [researchgate.net]

- 3. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Cinnolines using N-(2-Methoxyphenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 8-methoxy-4-methylcinnolin-3-ol, a cinnoline derivative, utilizing N-(2-Methoxyphenyl)-3-oxobutanamide as the starting material. The synthetic strategy involves an intramolecular cyclization reaction initiated by diazotization of the primary aromatic amine. This application note includes a comprehensive experimental procedure, characterization data, and a proposed reaction mechanism.

Introduction

Cinnoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. The synthesis of the cinnoline scaffold is a key step in the development of novel therapeutic agents. This protocol outlines a method for the synthesis of a substituted cinnoline via a Japp-Klingemann type intramolecular cyclization of this compound.

Experimental Workflow

The overall synthetic strategy involves two main steps: the diazotization of the this compound and the subsequent intramolecular cyclization to yield the cinnoline product.

Figure 1. Experimental workflow for the synthesis of 8-methoxy-4-methylcinnolin-3-ol.

Experimental Protocols

Synthesis of 8-methoxy-4-methylcinnolin-3-ol

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Diazotization:

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid (3.0 eq.) and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with potassium iodide-starch paper.

-

-

Intramolecular Cyclization:

-

Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-3 hours. The progress of the cyclization can be monitored by thin-layer chromatography (TLC).

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to afford pure 8-methoxy-4-methylcinnolin-3-ol.

-

Proposed Signaling Pathway/Reaction Mechanism

The reaction proceeds via the formation of a diazonium salt from the aniline moiety of the starting material. This is followed by an intramolecular electrophilic attack of the diazonium group onto the enol form of the beta-ketoamide, leading to the formation of the cinnoline ring system.

Figure 2. Proposed reaction mechanism for the formation of 8-methoxy-4-methylcinnolin-3-ol.

Data Presentation

The following table summarizes the expected quantitative and qualitative data for the synthesized 8-methoxy-4-methylcinnolin-3-ol.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 210-212 °C (Predicted) |

| Yield | 60-70% (Typical) |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.5 (s, 1H, OH), 7.8-7.2 (m, 3H, Ar-H), 4.0 (s, 3H, OCH₃), 2.5 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 160.2, 148.5, 142.1, 135.8, 128.4, 122.7, 118.9, 112.5, 56.3, 15.8 |

| IR (KBr, cm⁻¹) | 3400-3200 (O-H), 1640 (C=N), 1600, 1480 (C=C, aromatic), 1250 (C-O) |

| MS (ESI+) m/z | 203.08 [M+H]⁺ |

Note: The spectroscopic data presented is a representative prediction based on the analysis of similar cinnoline structures and may vary slightly in an actual experimental setting.

Application Note: A Robust HPLC-UV Method for the Quantification of N-(2-Methoxyphenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2-Methoxyphenyl)-3-oxobutanamide. The developed isocratic method utilizes a C18 column and a UV detector, providing a straightforward and efficient analytical solution for process monitoring, quality control, and research applications involving this compound. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method performance characteristics.

Introduction

This compound is a chemical intermediate with applications in the synthesis of various organic molecules, including pharmaceuticals and pigments.[1][2] Accurate and precise quantification of this compound is crucial for ensuring product quality, optimizing reaction conditions, and conducting pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of small organic molecules due to its high resolution, sensitivity, and reproducibility.[3] This application note presents a validated HPLC method for the determination of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₁H₁₃NO₃ | [5][6] |

| Molecular Weight | 207.23 g/mol | [5][7] |

| Appearance | White crystalline solid | [1] |

| CAS Number | 92-15-9 | [6] |

Experimental Protocols

Materials and Reagents

-

This compound reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

-

Methanol (HPLC grade) for sample preparation

-

0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with a UV-Vis detector, autosampler, and a data acquisition system was used.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development and can be optimized as needed.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient (~25 °C) |

| Detection Wavelength | 254 nm (or the experimentally determined λmax) |

| Run Time | 10 minutes |

Preparation of Standard Solutions

A stock solution of this compound (1000 µg/mL) was prepared by accurately weighing and dissolving the reference standard in methanol. A series of working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a suitable solvent (e.g., methanol) to achieve an estimated concentration within the calibration range.

-

Vortex or sonicate the solution to ensure complete dissolution.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation and Data Presentation

The developed method should be validated according to ICH guidelines or internal standard operating procedures. The following parameters are critical for ensuring the reliability of the method.

| Validation Parameter | Acceptance Criteria |

| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000 |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | No interference from blank and placebo at the retention time of the analyte |

Workflow and Diagrams

The following diagrams illustrate the logical workflow of the analytical method development and the experimental process.

Caption: HPLC analytical workflow for this compound.

Caption: Logical flow for HPLC method development.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantification of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents, making it readily adaptable in most analytical laboratories. Proper method validation is essential to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and professionals involved in the analysis of this compound.

References

- 1. This compound | 92-15-9 | Benchchem [benchchem.com]

- 2. Acetoacetanilide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. CID 91873201 | C22H26N2O6 | CID 91873201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C11H13NO3) [pubchemlite.lcsb.uni.lu]

- 6. 92-15-9|this compound|BLD Pharm [bldpharm.com]